2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione
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Overview
Description
2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an isoindole-1,3-dione core with a substituted enylamino group, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form the enamine intermediate. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetonitrile, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also modulate signaling pathways related to inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar enone structure but lacking the isoindole-1,3-dione core.
Isoindole Derivatives: Compounds with variations in the substituents on the isoindole ring.
Methoxyphenyl Derivatives: Compounds with different functional groups attached to the methoxyphenyl moiety.
Uniqueness
2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione is unique due to its combination of the isoindole-1,3-dione core with the enylamino group, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-13-8-6-12(7-9-13)16(21)10-11-19-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-11,19H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBIUVAKCJSRLM-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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